1-[4-(aminomethyl)phenyl]-2(1H)-Pyridinone
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Overview
Description
1-[4-(aminomethyl)phenyl]-2(1H)-Pyridinone is a chemical compound belonging to the class of pyridinones It is characterized by a pyridinone ring substituted with an aminomethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(aminomethyl)phenyl]-2(1H)-Pyridinone typically involves the reaction of 4-(aminomethyl)phenylboronic acid with 2-chloropyridin-1-ium chloride under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(aminomethyl)phenyl]-2(1H)-Pyridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles like amines, thiols, and halides in solvents such as DMF or acetonitrile.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted pyridinone derivatives with various functional groups.
Scientific Research Applications
1-[4-(aminomethyl)phenyl]-2(1H)-Pyridinone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 1-[4-(aminomethyl)phenyl]-2(1H)-Pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecule. This interaction can lead to inhibition or activation of biological pathways, depending on the nature of the target .
Comparison with Similar Compounds
1-[4-(aminomethyl)phenyl]-1H-1,3-benzodiazole-5-carboxylic acid: Shares a similar aminomethylphenyl group but differs in the core structure, leading to distinct biological activities.
1-[4-(aminomethyl)phenyl]-pyrrolidin-2-one: Another compound with an aminomethylphenyl group but with a pyrrolidinone core, resulting in different chemical properties and applications.
Uniqueness: 1-[4-(aminomethyl)phenyl]-2(1H)-Pyridinone is unique due to its pyridinone core, which imparts specific electronic and steric properties. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit unique biological activities compared to other similar compounds.
Properties
CAS No. |
444002-97-5 |
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Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
1-[4-(aminomethyl)phenyl]pyridin-2-one |
InChI |
InChI=1S/C12H12N2O/c13-9-10-4-6-11(7-5-10)14-8-2-1-3-12(14)15/h1-8H,9,13H2 |
InChI Key |
BAPOOVAFCBDTNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1)C2=CC=C(C=C2)CN |
Origin of Product |
United States |
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